molecular formula C8H9NO2 B3022790 4-Methoxybenzaldehyde oxime CAS No. 3717-22-4

4-Methoxybenzaldehyde oxime

Cat. No.: B3022790
CAS No.: 3717-22-4
M. Wt: 151.16 g/mol
InChI Key: FXOSHPAYNZBSFO-RMKNXTFCSA-N
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Description

4-Methoxybenzaldehyde oxime: is an organic compound with the molecular formula C8H9NO2 . It is derived from 4-methoxybenzaldehyde and hydroxylamine. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzaldehyde oxime can be synthesized through the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion of the aldehyde to the oxime.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a continuous flow process to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxybenzoic acid.

    Reduction: It can be reduced to form 4-methoxybenzylamine.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 4-Methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybenzaldehyde oxime has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: It is used in the production of dyes, fragrances, and plastic additives.

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde oxime involves its ability to form stable complexes with various metal ions. This property makes it useful in catalysis and as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: The parent compound from which 4-methoxybenzaldehyde oxime is derived.

    4-Methoxybenzoic acid: An oxidation product of this compound.

    4-Methoxybenzylamine: A reduction product of this compound.

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions and its versatility as an intermediate in organic synthesis. Its stability and reactivity make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(NE)-N-[(4-methoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOSHPAYNZBSFO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303874
Record name (E)-4-Methoxybenzaldehyde oxime
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-21-3, 3235-04-9, 3717-22-4
Record name (E)-4-Methoxybenzaldehyde oxime
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Record name p-Anisaldehyde oxime
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Record name 4-Methoxybenzaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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